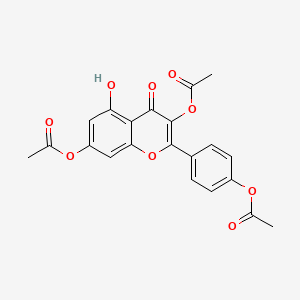

Kaempferol 3,4',7-triacetate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kaempferol 3,4’,7-triacetate can be synthesized through the acetylation of kaempferol. The process involves reacting kaempferol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of kaempferol 3,4’,7-triacetate involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using advanced purification techniques such as column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Kaempferol 3,4’,7-triacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like hydroxylamine can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidative derivatives.

Reduction: Dihydrokaempferol derivatives.

Substitution: Hydroxylated derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Kaempferol 3,4',7-triacetate exhibits several pharmacological properties that make it a compound of interest in medical research:

- Antioxidant Activity : Kaempferol derivatives demonstrate significant antioxidant capabilities, which help mitigate oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by free radicals .

- Anti-inflammatory Effects : Research indicates that kaempferol can inhibit inflammatory pathways and reduce the secretion of pro-inflammatory cytokines. For instance, it has been shown to down-regulate hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF) expression, contributing to reduced inflammation in models of intestinal injury .

- Anticancer Potential : this compound has demonstrated anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that it can decrease the viability and invasiveness of various cancer cell lines, including breast cancer and hepatocellular carcinoma .

Therapeutic Applications

The therapeutic applications of this compound span multiple health conditions:

- Autoimmune Diseases : Kaempferol has been linked to increased expression of FOXP3 in T regulatory cells, suggesting its potential as a treatment for autoimmune disorders by modulating immune responses .

- Reproductive Health : In studies involving snake venom-induced reproductive toxicity in rats, kaempferol treatment normalized reproductive hormone levels and improved sperm parameters. This highlights its potential role in mitigating reproductive dysfunctions caused by environmental toxins .

- Neuroprotection : Kaempferol's neuroprotective effects have been documented in models of neuroinflammation and neurodegeneration. It has been shown to inhibit inflammatory markers in brain tissues and protect blood-brain barrier integrity .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Bacterial Inhibition : The compound has been effective against various bacterial strains by disrupting cell membrane integrity and inhibiting bacterial DNA gyrase. This makes it a candidate for developing new antimicrobial agents against resistant pathogens .

- Antifungal and Antiprotozoal Effects : Research suggests that kaempferol derivatives also possess antifungal and antiprotozoal activities, further expanding their potential therapeutic applications .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on this compound:

Mécanisme D'action

The mechanism of action of kaempferol 3,4’,7-triacetate involves several molecular targets and pathways:

Antioxidant Activity: It acts by scavenging reactive oxygen species and upregulating antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/AKT and JAK-STAT pathways

Comparaison Avec Des Composés Similaires

Kaempferol: The parent compound, which lacks the acetyl groups.

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Myricetin: A flavonoid with additional hydroxyl groups, providing different biological activities.

Uniqueness: Kaempferol 3,4’,7-triacetate is unique due to its acetylated structure, which enhances its lipophilicity and potentially its bioavailability compared to non-acetylated flavonoids .

Activité Biologique

Kaempferol 3,4',7-triacetate (KTA) is a flavonoid derivative of kaempferol, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of KTA, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

1. Antioxidant Activity

Kaempferol and its derivatives are well-known for their potent antioxidant properties. KTA exhibits significant radical scavenging abilities, which help mitigate oxidative stress in various biological systems.

- Mechanisms of Action : KTA enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing levels of reactive oxygen species (ROS) in cells. Studies have shown that KTA can effectively lower lipid peroxidation markers in diabetic models, indicating its potential in preventing oxidative damage associated with diabetes .

| Study | Model | Findings |

|---|---|---|

| Li et al. (2020) | Diabetic Rats | KTA reduced lipid peroxidation and increased antioxidant enzyme levels. |

| Hu et al. (2023) | BV2 Cells | KTA inhibited LPS-induced ROS production significantly. |

2. Anti-inflammatory Activity

KTA has demonstrated remarkable anti-inflammatory effects across various studies. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

- Mechanisms of Action : KTA modulates the NF-κB signaling pathway, inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to decreased production of inflammatory mediators such as TNF-α and IL-6 .

| Study | Model | Findings |

|---|---|---|

| Zhuang et al. (2021) | RAW 264.7 Macrophages | KTA reduced NO and prostaglandin E2 levels significantly. |

| Yang et al. (2019) | Ovariectomized Rats | KTA suppressed IL-1β and TNFα production in brain tissue. |

3. Anticancer Activity

KTA exhibits promising anticancer properties through various mechanisms, including inducing apoptosis and inhibiting tumor cell proliferation.

- Mechanisms of Action : The compound has been shown to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) and modulating signaling pathways such as PI3K/AKT .

| Study | Cancer Type | Findings |

|---|---|---|

| Ju et al. (2021) | Hepatocellular Carcinoma | KTA reduced cell viability and migration significantly. |

| Chin et al. (2018) | Breast Cancer | KTA inhibited angiogenesis via VEGF/VEGFR-2 pathway modulation. |

4. Neuroprotective Effects

KTA's neuroprotective properties are particularly noteworthy in the context of neurodegenerative diseases.

- Mechanisms of Action : Research indicates that KTA can protect neuronal cells from amyloid beta-induced toxicity by enhancing endogenous antioxidant defenses and reducing neuroinflammation .

| Study | Model | Findings |

|---|---|---|

| Kouhestani et al. (2018) | STZ-Induced Cognitive Impairment Rats | KTA improved cognitive function and reduced oxidative stress markers. |

| Yang et al. (2019) | BALB Mice Model | KTA protected BBB integrity and reduced inflammatory markers in the brain. |

Case Studies

Several case studies highlight the clinical relevance of KTA in managing various health conditions:

- Diabetes Management : A study demonstrated that dietary intake of kaempferol-rich foods could lower blood glucose levels and improve insulin sensitivity in diabetic patients.

- Cancer Therapy : Clinical trials have indicated that kaempferol derivatives like KTA may enhance the efficacy of conventional chemotherapy agents by sensitizing cancer cells to apoptosis.

- Neurodegenerative Disorders : Patients with Alzheimer’s disease showed improved cognitive function when supplemented with kaempferol-rich extracts, suggesting its potential role in neuroprotection.

Propriétés

IUPAC Name |

[4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUFDVJACBQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659570 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-69-0 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.